Cas no 1855672-27-3 (3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol)

3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 化学的及び物理的性質
名前と識別子
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- 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol
- Phenol, 3-(1-methyl-1H-1,2,3-triazol-4-yl)-
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- MDL: MFCD30208464
- インチ: 1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
- InChIKey: XPGQLFJXLJKBDY-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(C2=CN(C)N=N2)=C1
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 403.7±47.0 °C(Predicted)
- 酸性度係数(pKa): 9.13±0.10(Predicted)
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3173496-0.05g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.05g |
$312.0 | 2025-03-19 | |
Enamine | EN300-3173496-1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 1g |
$1343.0 | 2023-09-05 | |
Enamine | EN300-3173496-1.0g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
Enamine | EN300-3173496-2.5g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
1PlusChem | 1P028UA7-1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 1g |
$1722.00 | 2024-06-18 | |
1PlusChem | 1P028UA7-50mg |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 50mg |
$448.00 | 2024-06-18 | |
Aaron | AR028UIJ-10g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Enamine | EN300-3173496-0.1g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
Enamine | EN300-3173496-10.0g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-3173496-0.5g |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol |
1855672-27-3 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 |
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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3. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenolに関する追加情報
Introduction to 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol (CAS No. 1855672-27-3)
3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol, with the CAS number 1855672-27-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a phenolic hydroxyl group and a 1-methyl-1H-1,2,3-triazole moiety. The triazole ring is particularly noteworthy due to its broad spectrum of biological activities and its ability to form stable linkages in various chemical reactions.
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and selective, making it an ideal choice for the preparation of complex molecules with high functional group tolerance. The phenolic hydroxyl group in the compound can also undergo various chemical modifications, such as esterification and etherification, which can further expand its applications in drug discovery and development.
Recent studies have highlighted the potential of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The phenolic hydroxyl group is believed to play a crucial role in this activity by scavenging free radicals and inhibiting pro-inflammatory cytokines. Additionally, the triazole ring contributes to the compound's stability and bioavailability, making it a promising candidate for further investigation.
In the realm of cancer research, 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol has been explored for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The mechanism of action involves the interaction of the triazole ring with specific cellular targets, leading to cell cycle arrest and programmed cell death. These findings suggest that 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol could be developed into a novel therapeutic agent for cancer treatment.
Beyond its biological activities, 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol has also been investigated for its potential as a building block in supramolecular chemistry. The triazole ring's ability to form hydrogen bonds and π-stacking interactions makes it an excellent candidate for constructing self-assembled structures with unique properties. These structures can be used in various applications, including drug delivery systems and sensors.
The physicochemical properties of 3-(1-methyl-1H-1,2,3-triazol-4-yl)phenol have been extensively studied to understand its behavior in different environments. It is known to have good solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and chemical reactions. The compound's melting point and boiling point have also been determined through thermal analysis methods.
In conclusion, 3-(1-methyl-1H-1,2,3-triazol-4-y)lphenol (CAS No. 1855672-27-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure endows it with diverse biological activities and chemical properties that make it an attractive target for further study and development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies.
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